molecular formula C10H9N3O4 B12904925 2-Methoxy-4-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid

2-Methoxy-4-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B12904925
M. Wt: 235.20 g/mol
InChI Key: AQWZGGFDWJJIDJ-UHFFFAOYSA-N
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Description

2-Methoxy-4-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyridopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. The reaction conditions often include heating the reactants in a mixture of diphenyl oxide and biphenyl at temperatures around 250°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide or acetonitrile, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-Methoxy-4-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and studying reaction mechanisms.

    Biology: The compound’s structural similarity to nucleotides makes it a valuable tool for studying DNA and RNA interactions.

    Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit tyrosine kinases or cyclin-dependent kinases, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid stands out due to its specific substitution pattern and the presence of a methoxy group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H9N3O4

Molecular Weight

235.20 g/mol

IUPAC Name

2-methoxy-4-methyl-7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C10H9N3O4/c1-4-5-3-6(9(15)16)8(14)12-7(5)13-10(11-4)17-2/h3H,1-2H3,(H,15,16)(H,11,12,13,14)

InChI Key

AQWZGGFDWJJIDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C(=O)NC2=NC(=N1)OC)C(=O)O

Origin of Product

United States

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